(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
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Overview
Description
“(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” is a complex organic compound that features a thiazinane ring, methoxyphenyl groups, and a morpholinyl ethyl side chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The process might start with the preparation of the thiazinane ring, followed by the introduction of the methoxyphenyl groups and the morpholinyl ethyl side chain. Common reagents and conditions might include:
Starting materials: 4-methoxyaniline, morpholine, and appropriate thiazinane precursors.
Reagents: Various catalysts, solvents, and protective groups.
Conditions: Controlled temperature, pressure, and pH to ensure the desired reaction pathways.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automation.
Chemical Reactions Analysis
Types of Reactions
“(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its unique structural properties and reactivity. It could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects. This might include:
Antimicrobial activity: Testing against various bacterial and fungal strains.
Anticancer properties: Evaluation in cell culture and animal models.
Enzyme inhibition: Potential as inhibitors of specific enzymes involved in disease pathways.
Industry
In industry, such compounds might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action for “(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or nucleic acids, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-piperidinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
- N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-pyrrolidinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of “(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” might lie in its specific functional groups and their arrangement, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H30N4O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-3-(2-morpholin-4-ylethyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H30N4O5S/c1-32-20-7-3-18(4-8-20)26-24(31)22-17-23(30)29(12-11-28-13-15-34-16-14-28)25(35-22)27-19-5-9-21(33-2)10-6-19/h3-10,22H,11-17H2,1-2H3,(H,26,31) |
InChI Key |
RDRBSFWZTUVROA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCN4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCN4CCOCC4 |
Origin of Product |
United States |
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